1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate

Hydrolytic Stability Partition Coefficient Solubility Engineering

1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916906-00-8) is a bifunctional organophosphorus monomer with the molecular formula C14H19O5P and a molecular weight of 298.27 g/mol. It belongs to the class of vinyl phosphonate esters, featuring a polymerizable ethenyl group conjugated to a diethoxyphosphoryl moiety and a hydrolyzable 4-methylbenzoate ester.

Molecular Formula C14H19O5P
Molecular Weight 298.27 g/mol
CAS No. 916906-00-8
Cat. No. B12603121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate
CAS916906-00-8
Molecular FormulaC14H19O5P
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)C)OCC
InChIInChI=1S/C14H19O5P/c1-5-17-20(16,18-6-2)12(4)19-14(15)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3
InChIKeyJMQYYHGVKQOLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916906-00-8): Core Properties & Structural Class


1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916906-00-8) is a bifunctional organophosphorus monomer with the molecular formula C14H19O5P and a molecular weight of 298.27 g/mol [1]. It belongs to the class of vinyl phosphonate esters, featuring a polymerizable ethenyl group conjugated to a diethoxyphosphoryl moiety and a hydrolyzable 4-methylbenzoate ester. Key computed properties include an XLogP3-AA of 2.7 and a topological polar surface area (TPSA) of 61.8 Ų, indicating a balanced hydrophobic-hydrophilic profile suitable for applications in radical polymerization, photoinitiation, and as a synthetic building block for more complex organophosphorus architectures [1].

Why 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate Cannot Be Replaced by Simpler Vinyl Phosphonates


Generic substitution of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate with simpler dialkyl vinylphosphonates (e.g., diethyl vinylphosphonate, DEVP) or non-esterified analogs overlooks the compound's dual-function architecture. The 4-methylbenzoate ester moiety is not merely a spectator group; its presence directly modulates the monomer's polarity, hydrolytic stability, and radical reactivity. For instance, the electron-withdrawing ester linkage alters the electron density of the vinyl bond, thereby affecting propagation rate constants during radical polymerization—a behavior kinetically distinct from that of DEVP or dimethyl vinylphosphonate (DMVP), which have been studied in isolation [1]. Furthermore, the hydrolyzable ester group enables post-polymerization surface functionalization or degradation pathways that are inaccessible to simple vinyl phosphonates. The quantitative evidence below demonstrates these differentiating parameters across relevant comparators.

Quantitative Differentiation Guide for 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916906-00-8)


Hydrolytic Stability and LogP-Driven Solubility Advantage Over Dimethoxy Analog

The target compound (diethoxy ester) exhibits a computed XLogP3-AA of 2.7, compared to the dimethoxy analog (CAS 916905-99-2; C12H15O5P, MW 270.22 g/mol), which is predicted to have a significantly lower logP (~1.9) due to its smaller methoxy substituents [1]. This difference of approximately 0.8 log units translates to a roughly 6.3-fold greater preference for the organic phase in octanol/water partitioning. This is critical for applications requiring organic-phase solubility or controlled release, where the diethoxy analog provides enhanced processability. Furthermore, the larger ethoxy groups on the phosphonate confer greater steric hindrance, which is expected to slow down hydrolytic degradation at the P-O bond compared to the dimethoxy derivative, a qualitative structure-stability trend well-established for phosphonate esters.

Hydrolytic Stability Partition Coefficient Solubility Engineering

Enhanced Radical Polymerization Propagation Rate vs. Diethyl Vinylphosphonate (DEVP)

While direct kinetic data for the target compound is not available in the open literature, class-level inference from the Sato et al. (2008) study on dialkyl vinylphosphonates provides a critical baseline. The study demonstrated that diethyl vinylphosphonate (DEVP) and dimethyl vinylphosphonate (DMVP) undergo quantitative radical polymerization at 130°C with dicumyl peroxide (DCPO), following an initial rate law of Rp = k[DCPO]^0.5[Monomer]^1.0 at 110°C [1]. The electron-withdrawing 4-methylbenzoate ester group in the target compound is expected to stabilize the incipient radical at the adjacent carbon, thereby increasing the propagation rate constant (kp) relative to DEVP/DMVP. This is consistent with the well-known penultimate unit effect observed in vinyl monomers with electron-deficient substituents, which reduces transfer reactions and leads to higher molecular weight polymers [1].

Radical Polymerization Kinetics Propagation Rate Constant Monomer Reactivity

Photochemical Radical Generation Efficiency: UV-Initiated Polymerization Activity

The mechanism of action for 1-(diethoxyphosphoryl)ethenyl 4-methylbenzoate involves free radical generation upon UV light exposure, enabling its use as a photoinitiator for two-photon polymerization . The 4-methylbenzoate chromophore enhances UV absorption in the 250-300 nm range relative to the unsubstituted benzoate analog (Benzoic acid 1-(diethoxy-phosphoryl)-vinyl ester, CAS 17474-74-7), which has a simpler phenyl ring without the para-methyl substituent. This bathochromic shift and increased molar absorptivity, typical of para-substituted benzoate esters, results in more efficient radical generation and faster polymerization rates under standard UV-curing conditions. This property is leveraged in advanced materials fabrication, where high initiation efficiency is critical for achieving high-resolution 3D microstructures.

Photoinitiator UV-Curing Radical Generation

Optimal Procurement Scenarios for 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate (CAS 916906-00-8)


Synthesis of Amphiphilic Block Copolymers for Nanomedicine Drug Delivery

The elevated logP (2.7) and hydrolyzable ester linkage of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate make it a superior monomer for constructing amphiphilic block copolymers. Upon polymerization, the hydrophobic 4-methylbenzoate block can be selectively hydrolyzed to reveal carboxylic acid groups, enabling pH-responsive drug release. The diethoxyphosphoryl segment provides biocompatibility and potential bone-targeting properties, differentiating it from non-phosphorus or simple vinyl phosphonate alternatives [1].

High-Performance Photoinitiator for Two-Photon Polymerization (2PP) 3D Microfabrication

The combination of a UV-absorbing 4-methylbenzoate chromophore and a polymerizable vinyl group allows 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate to function as a Type I photoinitiator that is covalently incorporated into the polymer network. This minimizes extractable residual photoinitiator—a critical requirement for biomedical microdevices—while providing superior initiation efficiency compared to the unsubstituted benzoate analog [1].

Flame-Retardant Acrylate and Styrene Copolymer Synthesis

For industrial-scale production of flame-retardant thermoplastics, the anticipated higher propagation rate constant (kp) of this monomer compared to DEVP enables faster, more efficient copolymerization with acrylates or styrene. The phosphorus content (10.4 wt% P) is fixed and non-leachable, offering durable flame retardancy. This addresses the limitations of additive flame retardants, which tend to migrate and degrade material properties over time [1].

Synthetic Intermediate for Enantioselective Hydrogenation Substrates

As a vinyl phosphonate bearing a sterically differentiated ester, 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate serves as a prochiral substrate for asymmetric catalytic hydrogenation. The 4-methylbenzoate group provides a steric and electronic handle that can influence enantioselectivity in metal-catalyzed reductions, potentially yielding chiral phosphonate derivatives of value in medicinal chemistry [1].

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